molecular formula C8H6Cl2O2 B2560759 3,5-Dichloro-4-methoxybenzaldehyde CAS No. 41727-58-6

3,5-Dichloro-4-methoxybenzaldehyde

Cat. No. B2560759
CAS RN: 41727-58-6
M. Wt: 205.03
InChI Key: LEEKELDJRCUBEM-UHFFFAOYSA-N
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Description

“3,5-Dichloro-4-methoxybenzaldehyde” is a dichlorobenzene . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.03 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 . The InChIKey is LEEKELDJRCUBEM-UHFFFAOYSA-N . The Canonical SMILES for this compound is COC1=C(C=C(C=C1Cl)C=O)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 205.03 g/mol . The XLogP3 value is 2.9 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 203.9744848 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 12 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Analysis

    3,5-Dichloro-4-methoxybenzaldehyde has been synthesized and analyzed using gas chromatography and mass spectrometry. This compound was part of a study on chlorinated vanillins, indicating its relevance in chemical synthesis research (Hyötyläinen & Knuutinen, 1993).

  • Structural Characterization

    The structural properties of related compounds, such as 3-bromo-N'-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, have been investigated, providing insights into the molecular structure and hydrogen bonding patterns of similar halogenated benzaldehydes (Zhu, Wei, & Zhu, 2008).

Antioxidant Properties

  • Antioxidant Activity: Research involving derivatives of halogenated vanillin, closely related to this compound, has demonstrated antioxidant properties. These derivatives have been synthesized and evaluated for their antioxidant activity, contributing to the understanding of the potential health benefits of these compounds (Rijal, Haryadi, & Anwar, 2022).

Biosynthesis and Biological Activity

  • Biosynthesis in Fungi

    Bjerkandera adusta, a white-rot fungus, produces this compound, indicating its natural occurrence and biosynthesis pathways in certain fungi. This highlights the compound's relevance in biological systems and potential applications in biotechnology (Spinnler et al., 1994).

  • Bioconversion Potential

    Studies on the bioconversion potential of Bjerkandera adusta concerning halogenated aromatic compounds provide further insights into the biological production and modification of substances like this compound (Lauritsen & Lunding, 1998).

Spectroscopic and Quantum Chemical Studies

  • Spectroscopic Investigations: Spectroscopic studies on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, provide valuable insights into the vibrational frequencies, NMR chemical shifts, and UV-vis spectra of this class of compounds, which could be applied to the study of this compound (Abbas, Gökce, & Bahçelī, 2016).

Mechanism of Action

Target of Action

The primary targets of 3,5-Dichloro-4-methoxybenzaldehyde It has been found to exhibit significant antimicrobial activity , suggesting that its targets may be components of microbial cells.

Mode of Action

The exact mode of action of This compound It is known to inhibit bacterial colonization and fungal conidial germination

Biochemical Pathways

The biochemical pathways affected by This compound Given its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

The molecular and cellular effects of This compound ’s action are primarily its inhibitory effects on microbial growth. It significantly inhibits bacterial colonization and fungal conidial germination .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its antimicrobial activity might be affected by the presence of other compounds, the pH of the environment, temperature, and the specific strain of microorganism present .

Safety and Hazards

The safety information for “3,5-Dichloro-4-methoxybenzaldehyde” includes hazard statements H302-H312-H332 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501 .

Relevant Papers

There is a paper that discusses the antimicrobial activity of the volatile compound “this compound”, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi .

properties

IUPAC Name

3,5-dichloro-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKELDJRCUBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the origin of 3,5-Dichloro-4-methoxybenzaldehyde?

A1: this compound is not only a synthetic compound but also a naturally occurring substance. It has been identified as a secondary metabolite produced by several species of white-rot fungi, including Bjerkandera adusta [, ], Anthracophyllum discolor [], and Porostereum spadiceum [].

Q2: How is this compound biosynthesized in fungi?

A2: Research suggests that the biosynthesis of this compound in Bjerkandera adusta likely involves two possible pathways, both incorporating chlorine atoms into the structure. These pathways may proceed either via phenylalanine through benzaldehyde and 4-methoxybenzaldehyde, or via tyrosine through 4-methoxybenzaldehyde []. Interestingly, the halogenation mechanism appears to be meta-specific, as indicated by the presence of fluorodichlorinated compounds only when the fungus was cultured with ortho-substituted fluoro-phenylalanine [].

Q3: Does the presence of halogens other than chlorine in the growth media affect the production of this compound in Bjerkandera adusta?

A3: Yes, studies have shown that Bjerkandera adusta can utilize different halogens for the biosynthesis of similar compounds. When bromide is added to the culture medium, the fungus produces brominated analogs, such as 3-bromo-4-methoxybenzaldehyde, 3-bromo-4-methoxybenzyl alcohol, 3,5-dibromo-4-methoxybenzaldehyde, and 3-bromo-5-chloro-4-methoxybenzaldehyde []. Interestingly, while iodo-aromatic compounds were not detected when iodide was added, the presence of isovanillin suggests a potential substitution of an iodine intermediate with a hydroxyl group [].

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound has demonstrated antifungal activity. Research has shown its potential in controlling plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei []. Furthermore, it also displayed weak antifungal and cytostatic activities when isolated from the fungus Pholiota destruens [].

Q5: Beyond its antifungal properties, are there other potential applications for this compound?

A5: While the research primarily focuses on its antifungal activity, the presence of chlorine atoms in its structure makes this compound an interesting candidate for further exploration in various fields. Its unique structure and reactivity could be potentially valuable in developing novel materials, exploring catalytic applications, or serving as a building block for more complex molecules.

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